![molecular formula C11H9BrN2O2 B14647086 7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-58-9](/img/structure/B14647086.png)
7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that features a unique fusion of oxazole and quinazoline rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves multiple steps. One common method starts with the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative. This intermediate undergoes diazotization and subsequent amine reactions to form azaquinazoline derivatives. The final product is obtained by cyclization of ethyl red ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: It can be used as a pharmaceutical intermediate due to its potential biological activities.
Organic Synthesis: The compound can serve as a catalyst in various organic reactions.
Biological Studies: Its derivatives may exhibit antiviral, antibacterial, and anticancer properties, making it a valuable compound for biological research.
作用机制
The exact mechanism of action of 7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2,3-dihydro-5H-oxazolo(2,3-B)quinazolin-5-one: A similar compound with a slightly different structure.
Indole Derivatives: Compounds with similar heterocyclic structures that exhibit various biological activities.
Uniqueness
7-bromo-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to the presence of the bromine atom and the specific fusion of oxazole and quinazoline rings. This unique structure contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
52727-58-9 |
|---|---|
分子式 |
C11H9BrN2O2 |
分子量 |
281.10 g/mol |
IUPAC 名称 |
7-bromo-3-methyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-5-16-11-13-9-3-2-7(12)4-8(9)10(15)14(6)11/h2-4,6H,5H2,1H3 |
InChI 键 |
JTJGNJWHMXLYTH-UHFFFAOYSA-N |
规范 SMILES |
CC1COC2=NC3=C(C=C(C=C3)Br)C(=O)N12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


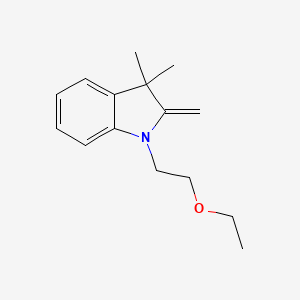
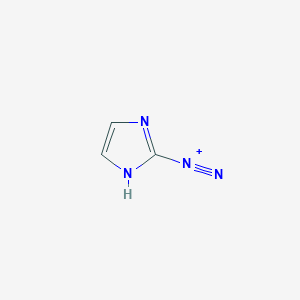

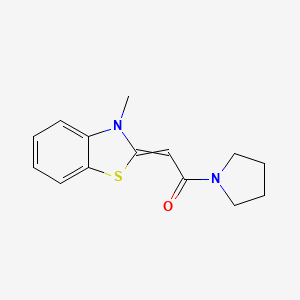
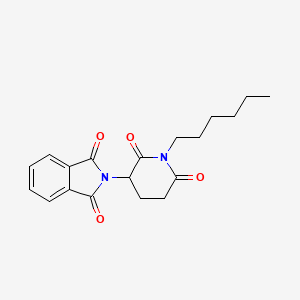

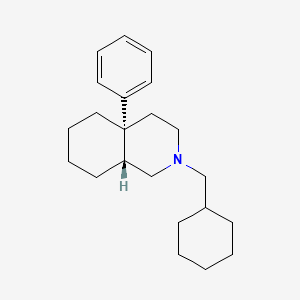
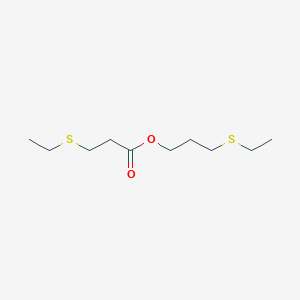
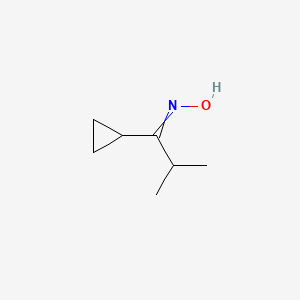
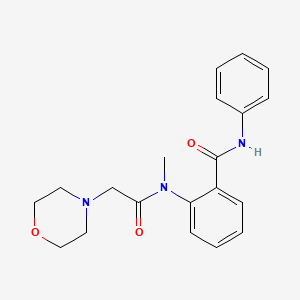

![1,2,3,4,5-Pentachloro-6-[3-(2,3,4-tribromophenoxy)propoxy]benzene](/img/structure/B14647068.png)
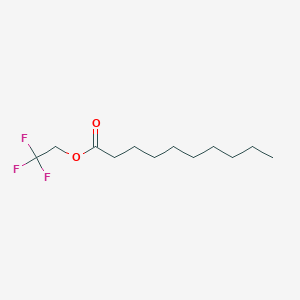
![3-[4-(Isopentyloxy)phenyl]-3-methylpyrrolidine-2,5-dione](/img/structure/B14647081.png)
